molecular formula C20H23NO4 B2525238 2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 591723-68-1

2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B2525238
CAS No.: 591723-68-1
M. Wt: 341.407
InChI Key: LTTJMQKWRHXAGZ-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

  • Formation of the Ethoxy-Formylphenoxy Intermediate

      Starting Material: 2-ethoxyphenol.

      Reaction: The phenol group is first formylated using a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid.

      Conditions: The reaction is usually carried out under reflux conditions to ensure complete formylation.

  • Coupling with Isopropylphenylamine

      Starting Material: 2-(2-ethoxy-4-formylphenoxy)acetyl chloride.

      Reaction: The acetyl chloride intermediate is then reacted with 2-(propan-2-yl)phenylamine.

      Conditions: This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxidation of the formyl group can lead to the formation of carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Products: Reduction of the formyl group can yield alcohols.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substitution reactions can modify the ethoxy or formyl groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

This compound may be explored for its potential biological activities. The presence of both aromatic and aliphatic groups suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The formyl and amide groups are known to be important in drug-receptor interactions, potentially leading to the development of new therapeutic agents.

Industry

In materials science, this compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals. Its unique structure may impart desirable properties to the materials it is incorporated into.

Mechanism of Action

The mechanism by which 2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The formyl group may form covalent bonds with nucleophilic sites on proteins, while the amide group could participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-ethoxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide: Lacks the formyl group, which may result in different reactivity and biological activity.

    2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide: Lacks the ethoxy group, potentially altering its solubility and interaction with biological targets.

    2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide: Lacks the isopropyl group, which could affect its steric properties and binding interactions.

Uniqueness

The presence of both the ethoxy and formyl groups in 2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological interactions, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-24-19-11-15(12-22)9-10-18(19)25-13-20(23)21-17-8-6-5-7-16(17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTJMQKWRHXAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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